molecular formula C21H21ClN2O7S B2602001 PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 477487-65-3

PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2602001
CAS No.: 477487-65-3
M. Wt: 480.92
InChI Key: JRWRGKALYVCOBD-UHFFFAOYSA-N
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Description

PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran-based small molecule characterized by a 1-benzofuran core substituted with a methyl group at the 2-position, a pentyl ester at the 3-carboxylate position, and a 4-chloro-3-nitrobenzenesulfonamido group at the 5-position. Its molecular formula is C₃₁H₂₈ClN₃O₇S (calculated based on structural analogs in ), with a molar mass of approximately 634.09 g/mol. Benzofuran derivatives are pharmacologically significant, exhibiting antimicrobial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name

pentyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O7S/c1-3-4-5-10-30-21(25)20-13(2)31-19-9-6-14(11-16(19)20)23-32(28,29)15-7-8-17(22)18(12-15)24(26)27/h6-9,11-12,23H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWRGKALYVCOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 2-methylbenzofuran-3-carboxylic acid in the presence of a base to form the sulfonamide intermediate. This intermediate is then esterified with pentanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzenesulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran ring may also play a role in binding to specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key benzofuran derivatives with variations in substituents, sulfur-containing groups, and pharmacological profiles:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Pharmacological Notes Reference
Target Compound : PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE C₃₁H₂₈ClN₃O₇S 634.09 2-Me, 3-pentyl ester, 5-(4-Cl-3-NO₂-C₆H₃-SO₂NH) Hypothesized antimicrobial/antitumor
Pentyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate C₂₃H₂₇NO₅S 429.53 2-Me, 3-pentyl ester, 5-(2,5-Me₂-C₆H₃-SO₂NH) Unreported bioactivity; structural focus
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran C₁₆H₁₃ClO₂S 304.79 5-Cl, 2-(4-Me-C₆H₄), 3-MeSO Antibacterial, antifungal
5-Chloro-3-(4-fluorophenylsulfanyl)-2-methyl-1-benzofuran C₁₅H₁₀ClFOS 308.75 5-Cl, 2-Me, 3-(4-F-C₆H₄-S) Intermediate for sulfoxide derivatives

Functional Group Analysis

  • Sulfonamido vs.
  • Nitro Substituent : The 3-nitro group on the benzene ring introduces electron-withdrawing effects, which may increase metabolic stability but also toxicity risks compared to methyl or halogen substituents in analogs .
  • Pentyl Ester : The pentyl chain enhances lipophilicity (logP ~4.2 estimated) relative to shorter esters, improving membrane permeability but possibly reducing aqueous solubility .

Biological Activity

PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to present a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzofuran moiety, a sulfonamide group, and a carboxylate ester. Its molecular formula is C_{18}H_{19ClN_2O_5S with a molecular weight of approximately 396.87 g/mol. The presence of the 4-chloro-3-nitrobenzenesulfonamide group is significant for its biological activity.

PropertyValue
Molecular FormulaC_{18}H_{19ClN_2O_5S
Molecular Weight396.87 g/mol
SolubilitySoluble in organic solvents (e.g., acetone, ethanol)
Melting PointNot specified

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit antimicrobial activity. The sulfonamide moiety in this compound contributes to its potential effectiveness against various bacterial strains. In vitro studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of benzofuran derivatives. The structural components of this compound suggest potential cytotoxic effects against cancer cell lines. For instance, research has demonstrated that nitro-substituted benzofuran compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : In a study published in Cancer Letters, researchers explored the effects of benzofuran derivatives on human breast cancer cell lines. The findings revealed that certain compounds induced cell cycle arrest and apoptosis, suggesting that this compound could have similar effects due to its structural analogies.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit dihydropteroate synthase, crucial for bacterial folate synthesis.
  • Induction of Apoptosis : Similar compounds have been shown to activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

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